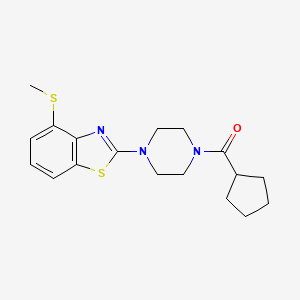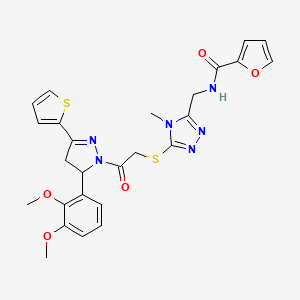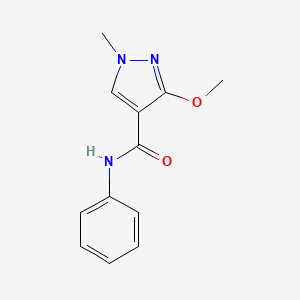![molecular formula C19H18F6N2 B2824566 1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine CAS No. 104523-09-3](/img/structure/B2824566.png)
1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine is a chemical compound that features a piperazine ring substituted with two 4-(trifluoromethyl)phenyl groups. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties . This compound is of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine typically involves the alkylation of piperazine with a suitable trifluoromethyl-substituted benzyl halide. One common method starts with commercially available 1-[3-(trifluoromethyl)phenyl]piperazine, which is then alkylated with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one under specific reaction conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and targets.
Mecanismo De Acción
The mechanism of action of 1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine can be compared with other similar compounds, such as:
1-[3-(trifluoromethyl)phenyl]piperazine: This compound has a similar structure but lacks the additional trifluoromethyl-substituted phenyl group, resulting in different chemical and biological properties.
4-(trifluoromethyl)benzylamine: This compound features a trifluoromethyl group attached to a benzylamine moiety, which also exhibits unique chemical properties but differs in its overall structure and reactivity.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: This compound contains two trifluoromethyl groups attached to a bipyridine structure, which is used in different applications compared to the piperazine derivative.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperazine ring, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[bis[4-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F6N2/c20-18(21,22)15-5-1-13(2-6-15)17(27-11-9-26-10-12-27)14-3-7-16(8-4-14)19(23,24)25/h1-8,17,26H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXSXBNQGOSZOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-chlorophenyl)[3-fluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2824483.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2824484.png)
![2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2824485.png)
![1-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-2-methyl-1H-imidazole](/img/structure/B2824486.png)
![5-bromo-2-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide](/img/structure/B2824489.png)
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2824492.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-tosylpropanamide hydrochloride](/img/structure/B2824496.png)
![N-Cyclohexyl-2-[6-(3,4-dimethoxy-phenyl)-pyridazin-3-ylsulfanyl]-acetamide](/img/structure/B2824497.png)

![7-(dimethylamino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2824501.png)


![N-(3-chloro-4-methoxyphenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2824505.png)
![Ethyl 4-((4-((2-(benzo[d]oxazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2824506.png)
